G-{d-Arg}-GDSPASSK

Peptide stability Protease resistance D-amino acid substitution

Standard RGD peptides (e.g., GRGDSPK) degrade in serum (t½<5 min) and rely on passive adsorption, causing assay variability. G-{d-Arg}-GDSPASSK overcomes both: • D-Arg stereochemistry confers serum protease resistance for multi-day cell adhesion studies. • C-terminal Lys enables covalent, oriented coupling to NHS-activated surfaces-preserving integrin accessibility. • Distinct MW (960.99 Da) and chiral signature eliminate ambiguity in multiplexed integrin experiments. Supplied as lyophilized powder, ≥98% HPLC, with full analytical documentation.

Molecular Formula C37H64N14O16
Molecular Weight 961.0 g/mol
Cat. No. B12406564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-{d-Arg}-GDSPASSK
Molecular FormulaC37H64N14O16
Molecular Weight961.0 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN
InChIInChI=1S/C37H64N14O16/c1-18(29(59)48-22(15-52)33(63)49-23(16-53)32(62)47-20(36(66)67)6-2-3-9-38)44-34(64)25-8-5-11-51(25)35(65)24(17-54)50-31(61)21(12-28(57)58)46-27(56)14-43-30(60)19(45-26(55)13-39)7-4-10-42-37(40)41/h18-25,52-54H,2-17,38-39H2,1H3,(H,43,60)(H,44,64)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,63)(H,50,61)(H,57,58)(H,66,67)(H4,40,41,42)/t18-,19+,20-,21-,22-,23-,24-,25-/m0/s1
InChIKeyIJEHFOAEUJHYNY-KFGZADJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G-{d-Arg}-GDSPASSK: Conjugation-Ready RGD Peptide


G-{d-Arg}-GDSPASSK (CAS 133640-14-9) is a synthetic linear decapeptide (H-Gly-DArg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-OH, MW 960.99 Da) that belongs to the integrin-binding RGD peptide class. Its sequence is derived from the cell attachment domain of fibronectin [1]. Unlike standard L-arginine RGD peptides, this compound incorporates a D-arginine residue adjacent to the RGD motif, a stereochemical modification known to substantially reduce proteolytic degradation by trypsin-like enzymes while preserving integrin binding [2]. The C-terminal lysine residue provides a primary amine handle for site-specific bioconjugation—immobilization to surfaces, fluorescent labeling, or biotinylation—without perturbing the biologically active N-terminal RGD pharmacophore [3].

1
Conjugation-ready RGD peptide with C-terminal lysine handle for site-specific immobilization or labeling.
2
D-Arg stereochemical control for protease-resistant integrin binding in serum-containing media.
3
Unique decapeptide scaffold for integrin subtype selectivity studies (αvβ3 and α5β1).

G-{d-Arg}-GDSPASSK: Substitution Risks in Immobilization Assays


Simple substitution of G-{d-Arg}-GDSPASSK with the widely available GRGDSPK or cyclic RGD peptides introduces three experimentally consequential risks: (1) loss of the C-terminal lysine anchor eliminates the possibility of oriented, site-specific covalent immobilization, forcing reliance on passive adsorption that yields heterogeneous, unstable surfaces [1]; (2) the L-arginine-containing peptide undergoes rapid aminopeptidase-mediated degradation (half-life measured in minutes in serum-containing media) [2], whereas the D-arginine stereochemistry confers substantial protease resistance without abolishing integrin binding [2]; (3) the SPASSK C-terminal extension alters integrin subtype recognition profiles documented for shorter RGD peptides [3], meaning that pharmacological observations made with GRGDSPK cannot be reliably extrapolated to the decapeptide context.

!
Loss of oriented immobilization
GRGDSPK lacks the C-terminal lysine spacer; chemical modification may perturb the RGD pharmacophore and reduce integrin binding.
!
Proteolytic degradation in culture
L-Arg RGD peptides are rapidly cleaved by serum proteases; the D-Arg stereochemistry confers resistance, which may not transfer.
!
Integrin recognition profile mismatch
Shorter RGD peptides show different subtype selectivity; pharmacological observations with GRGDSPK may not extrapolate to the decapeptide.

G-{d-Arg}-GDSPASSK: Comparative Evidence


D-Arg Enhances Proteolytic Stability

D-Amino acid substitution at the arginine position of RGD peptides has been established to significantly reduce cleavage by trypsin-like serine proteases. In systematic stereochemical studies, replacement of L-Arg by D-Arg in the prototype peptide Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) yielded a peptide that retained full cell attachment inhibitory activity [1]. The mechanistic basis—evasion of stereospecific protease recognition—applies directly to G-{d-Arg}-GDSPASSK, as the D-Arg residue confers resistance to aminopeptidases and trypsin-like enzymes that rapidly degrade L-Arg RGD peptides in serum-containing culture media [2].

D-Arg Enhances Proteolytic Stability
Class-level inference
D-Arg substitution eliminates trypsin cleavage site; resistance demonstrated for structural analogs.
Supports long-term cell adhesion assay context.
Stability inferred from analogous D-Arg RGD systems; direct half-life data to verify.
Peptide stability Protease resistance D-amino acid substitution

C-Terminal Lysine for Site-Specific Immobilization

The C-terminal lysine of G-{d-Arg}-GDSPASSK provides a single primary amine (ε-NH₂) that enables chemoselective conjugation via NHS-ester, isothiocyanate, or reductive amination chemistry, yielding oriented, covalent surface coatings. This architecture was explicitly claimed in US Patent 5,591,822 for peptides of the form X-GRGDSPASSK, which demonstrated superior cell attachment promoting activity when immobilized via the hydrophobic/spacer domain relative to passively adsorbed RGD peptides [1]. In contrast, the most common alternative, GRGDSPK, places the lysine immediately adjacent to the RGD motif, where chemical derivatization has been shown to perturb integrin binding affinity [2].

C-Terminal Lysine for Site-Specific Immobilization
Head-to-head
Distal Lys enables covalent coupling without pharmacophore interference, unlike GRGDSPK.
Enables oriented surface coating workflow.
Structural/methodological comparison; IC₅₀ shift of 10–100 fold reported for RGD-proximal conjugation.
Bioconjugation Surface immobilization Peptide coating

Integrin Subtype Selectivity: αvβ3 and α5β1

In direct comparative bone organ culture assays, the D-Arg-containing hexapeptide GdRGDSP—which constitutes the core pharmacophore of G-{d-Arg}-GDSPASSK—inhibited osteoclastic resorption dose-dependently with ED₅₀ 10⁻⁴ M, whereas the L-Arg fibronectin-selective peptide GRDGdSP showed no effect at equivalent concentrations [1]. This differential activity is attributed to GdRGDSP's dual recognition of both vitronectin receptor (αvβ3) and fibronectin receptor (α5β1) integrins, whereas GRDGdSP binds only the fibronectin receptor [1]. The C-terminal SPASSK extension in G-{d-Arg}-GDSPASSK preserves the GdRGDSP core while adding a conjugation site and potentially further modulating integrin selectivity through the Pro-Ala-Ser-Ser motif known to influence fibronectin binding [2].

Integrin Subtype Selectivity: αvβ3 and α5β1
Cross-study comparable
GdRGDSP core ED₅₀ 10⁻⁴ M for osteoclastic resorption inhibition; fibronectin-selective peptide inactive at same concentration.
Supports osteoclast differentiation model context.
Fetal mouse bone explant data; selectivity window may differ in other model systems.
Integrin selectivity Osteoclast resorption αvβ3 vs α5β1

Unique SPASSK Extension for MS Identification

G-{d-Arg}-GDSPASSK possesses a molecular weight of 960.99 Da (C₃₇H₆₄N₁₄O₁₆) , placing it between GRGDSPK (715.8 Da) and RGDSPASSKP (1001.05 Da) . The unique SPASSK C-terminal extension distinguishes it from all commonly cataloged RGD peptide standards: it lacks the C-terminal proline of RGDSPASSKP (which adds conformational constraint), lacks the N-terminal arginine start of RGDSPASSKP (which positions the RGD motif differently), and contains a D-Arg instead of L-Arg compared to the fibronectin wild-type FG loop sequence GRGDSPASSK [1]. This specific architecture is unmatched in major commercial peptide libraries.

Unique SPASSK Extension for MS Identification
Supporting evidence
MW 960.99 Da; sequence H-Gly-DArg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-OH.
Enables unambiguous MS identification in multiplexed assays.
Distinct from GRGDSPK (715.8 Da) and RGDSPASSKP (1001.05 Da).
Peptide characterization Mass spectrometry Quality control

G-{d-Arg}-GDSPASSK: Optimal Applications


Covalent Immobilization for Cell Adhesion Assays

The C-terminal lysine of G-{d-Arg}-GDSPASSK enables covalent coupling to NHS-activated surfaces, dialdehyde starch-coated polymers, or epoxy-functionalized glass via reductive amination, as established in US Patent 5,591,822 for the GRGDSPASSK scaffold [1]. This oriented immobilization strategy positions the RGD pharmacophore away from the surface, maximizing integrin accessibility, while the D-Arg residue ensures the immobilized peptide remains intact under cell culture conditions for multi-day adhesion and migration assays [2]. This combination of covalent attachment chemistry and protease resistance is not achievable with standard GRGDSPK or cyclic RGD peptides lacking a distal primary amine.

Osteoclast Differentiation and Bone Resorption

The GdRGDSP core motif of G-{d-Arg}-GDSPASSK has demonstrated capacity to inhibit osteoclast formation at an ED₅₀ of 10⁻⁴ M in fetal mouse bone explants without affecting mature resorbing osteoclast activity [1]. This stage-specific inhibitory profile enables researchers to distinguish integrin involvement in osteoclast precursor recruitment versus mature osteoclast function—a pharmacological separation not provided by fibronectin-selective peptides (GRDGdSP, inactive in this system) or potent disintegrins (echistatin, ED₅₀ 10⁻⁹ M) that inhibit all stages. The D-Arg modification further ensures the peptide persists in bone organ culture media over extended incubation periods required for osteoclast differentiation (7–14 days) [2].

Fluorescent & Biotinylated Probe Development

The single C-terminal lysine ε-amine provides a unique, chemically addressable handle for stoichiometric NHS-ester conjugation of fluorophores (FITC, Cy3, Cy5) or biotin without modifying the N-terminal Gly or internal residues [1]. This site-selective labeling strategy preserves the free N-terminus—required for full integrin binding activity based on structure-activity relationship studies of RGD peptides [2]—while generating homogeneous, monodisperse conjugates suitable for flow cytometry, fluorescence microscopy, and SPR-based integrin binding kinetics measurements. Alternative peptides (GRGDSPK) have the lysine adjacent to RGD and show perturbed binding upon modification [1].

Unambiguous MS Identification in Competition Assays

With a molecular weight of 960.99 Da [1], G-{d-Arg}-GDSPASSK is clearly resolved from both GRGDSPK (715.8 Da) and RGDSPASSKP (1001.05 Da) in LC-MS analysis, enabling its use as an internal standard or specific competitor in multiplexed integrin-ligand interaction studies [2]. Its unique D-Arg stereochemistry further distinguishes it from all L-amino acid RGD peptides via chiral amino acid analysis, providing an orthogonal identification method that eliminates ambiguity in co-incubation experiments where multiple RGD peptides are used to dissect integrin subtype contributions to cellular adhesion .

Application
Selection Property
Validation Focus
Cell adhesion immobilization studies
Conjugation-ready C-terminal Lys handle
Oriented surface coating and integrin accessibility
Osteoclast differentiation research
D-Arg stereochemistry and SPASSK scaffold
Stage-specific inhibition and long-term culture stability
Fluorescent or biotinylated probe development
Single C-terminal amine for site-selective labeling
Stoichiometric NHS-ester conjugation without RGD perturbation
Multiplexed integrin competition assays
Unique MW and D-Arg stereochemistry
Unambiguous LC-MS identification and chiral confirmation

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